molecular formula C17H12F3N3OS B2998381 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 721905-84-6

2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2998381
CAS No.: 721905-84-6
M. Wt: 363.36
InChI Key: IZLNWJCPYODQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a quinazoline pharmacophore, a scaffold recognized for its significant and diverse biological activities in medicinal chemistry research . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The core quinazoline structure is of high interest in anticancer research, particularly in the development of protein kinase inhibitors . Quinazoline-based drugs like erlotinib, gefitinib, and lapatinib are well-established in clinical use, functioning by targeting key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) to disrupt tumor growth and proliferation pathways . The molecular design of this acetamide derivative, which incorporates a thioether linker and a 2-(trifluoromethyl)phenyl group, is characteristic of compounds designed to interact with enzyme active sites, potentially inhibiting kinases involved in cancer cell signaling . Researchers can utilize this compound as a lead structure or building block in hit-to-lead optimization campaigns. It is particularly relevant for investigations into apoptosis induction, cell cycle arrest, and anti-angiogenesis . The presence of the trifluoromethyl group, a common moiety in modern drug discovery, can enhance a molecule's metabolic stability and membrane permeability, making it a valuable subject for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)12-6-2-4-8-14(12)23-15(24)9-25-16-11-5-1-3-7-13(11)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLNWJCPYODQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a quinazoline moiety linked to a thioether and an acetamide group, with a trifluoromethyl substituent that enhances its lipophilicity and biological activity. The synthesis typically involves multi-step reactions starting from readily available quinazoline derivatives.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Effect Reference
MCF-710.0Significant cytotoxicity
A54912.0Moderate cytotoxicity
K56215.0Mild cytotoxicity

The compound has been shown to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an effective anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), including EGFR and VEGFR, which are crucial in cancer cell signaling pathways. For example, studies have reported that related compounds exhibit IC50 values in the nanomolar range against these targets .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, as indicated by increased levels of pro-apoptotic markers in treated cells .

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was tested against MCF-7 and A549 cell lines. The results indicated an IC50 value of approximately 10 μM , demonstrating significant cytotoxicity compared to control groups treated with standard chemotherapeutics .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and key targets such as EGFR. The results revealed favorable binding affinities, suggesting that structural modifications could enhance its potency against cancer cells .

Comparison with Similar Compounds

Key Observations:

4-Sulfamoylphenyl (Compound 5) enhances hydrogen-bonding capacity but reduces lipophilicity compared to the target compound’s trifluoromethyl group .

Synthetic Efficiency: Yields for quinazolinone-acetamide derivatives vary widely (19–91%), with electron-withdrawing groups (e.g., sulfamoyl) generally associated with higher yields due to stabilized intermediates .

Biological Performance: Ethylamino-substituted acetamide () outperforms Diclofenac in anti-inflammatory assays, suggesting that alkylamino groups enhance COX-2 inhibition . The target compound’s trifluoromethyl group may similarly modulate COX-2 affinity.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 5 Compound 13
LogP (Predicted) ~3.5 (high) ~2.1 (moderate) ~4.0 (very high)
Hydrogen Bond Acceptors 5 7 4
Solubility Low (CF₃ groups) Moderate (sulfamoyl) Very low (benzothiazole + CF₃)
  • Benzothiazole-containing analogues (e.g., Compound 13) exhibit even higher lipophilicity, which may compromise oral bioavailability .

Crystallographic and Conformational Insights

  • Crystal Packing: Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () show twisted conformations between aromatic rings (61.8° dihedral angle), suggesting that the target compound may adopt similar non-planar geometries to optimize target binding .
  • Hydrogen Bonding : Inversion dimers formed via N–H⋯N bonds () are critical for stabilizing solid-state structures, a feature likely shared by the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.